molecular formula C9H6BrNO3 B6257113 methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate CAS No. 1823040-07-8

methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate

Cat. No.: B6257113
CAS No.: 1823040-07-8
M. Wt: 256.1
InChI Key:
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Description

Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that contains both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate typically involves the bromination of a furo[2,3-c]pyridine precursor followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position. The esterification step can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted furo[2,3-c]pyridine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Coupling Reactions: Products include biaryl compounds or other complex structures.

Scientific Research Applications

Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancers.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used in the study of biological pathways and interactions, particularly those involving heterocyclic compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s bromine atom can participate in halogen bonding, influencing molecular recognition and binding. The furan and pyridine rings can engage in π-π interactions and hydrogen bonding, further affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromofuro[2,3-b]pyridine-5-carboxylate: Similar structure but different ring fusion pattern.

    Methyl 3-chlorofuro[2,3-c]pyridine-5-carboxylate: Chlorine atom instead of bromine.

    Methyl 3-bromothieno[2,3-c]pyridine-5-carboxylate: Sulfur atom in place of oxygen in the furan ring.

Uniqueness

Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate is unique due to its specific ring fusion and the presence of a bromine atom, which imparts distinct reactivity and potential for halogen bonding. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.

Properties

CAS No.

1823040-07-8

Molecular Formula

C9H6BrNO3

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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